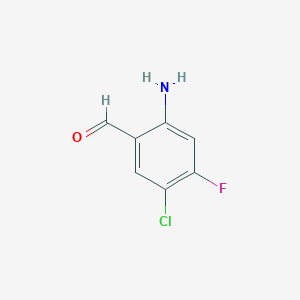

2-Amino-5-chloro-4-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZKIKDYHUPMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 5 Chloro 4 Fluorobenzaldehyde

Chemoenzymatic and Stereoselective Synthetic Approaches for Analogues

While direct chemoenzymatic routes to 2-Amino-5-chloro-4-fluorobenzaldehyde are not widely documented, approaches for synthesizing related chiral aromatic aldehydes highlight the potential of combining chemical and biological catalysis. These methods offer high selectivity and are performed under mild conditions.

One such strategy involves an enzymatic cascade to produce chiral fragrance aldehydes. mdpi.com This process can start with a metal-catalyzed reaction, like a Heck coupling, to create a substituted cinnamic acid derivative in an aqueous system compatible with enzymes. mdpi.com This intermediate is then fed into a biocatalytic system. A key enzyme, carboxylate reductase (CAR), selectively reduces the carboxylic acid to the corresponding aldehyde. mdpi.com This step is challenging chemically as the aldehyde product is often more susceptible to reduction than the starting acid. mdpi.com Following this, an ene-reductase can be used to selectively reduce a carbon-carbon double bond, yielding a chiral aldehyde. mdpi.com

Another approach generates α-aryl aldehydes, which are valuable synthetic intermediates. nih.gov This method uses a styrene (B11656) oxide isomerase (SOI) to convert styrene oxide analogues into α-aryl aldehydes via a stereospecific 1,2-hydride shift. nih.gov These highly reactive aldehydes can be generated in situ and immediately used in subsequent carbon-carbon bond-forming reactions catalyzed by other enzymes, providing access to a diverse range of structurally complex, non-standard amino acids. nih.gov

Catalytic Systems and Green Chemistry Principles in the Synthesis of Related Benzaldehydes

The synthesis of benzaldehydes has increasingly benefited from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency.

One green approach involves the use of solid acid catalysts for nitration reactions, which are key steps in the synthesis of precursors. rsc.org Using catalysts like H-beta zeolite with 70% nitric acid allows for the regioselective nitration of fluorotoluenes under milder conditions than traditional mixed-acid processes, offering a cleaner, environmentally friendly alternative with a simpler work-up. rsc.org

For the oxidation step, which is central to aldehyde synthesis, several green catalytic systems have been developed. Gold nanoparticles supported on materials like organosilica can catalyze the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using molecular oxygen as the sole oxidant under mild conditions (100°C, 2 bar O₂). acs.orgqualitas1998.net This method is highly selective and the catalyst is stable. acs.orgqualitas1998.net Another innovative approach uses N-heterocyclic carbenes as organic catalysts for the oxidation of benzaldehydes to carboxylic acids using atmospheric oxygen, thereby eliminating the need for harmful heavy metal oxidants like chromium(VI). misericordia.edu

Reactive distillation is another green process that has been applied to the synthesis of natural benzaldehyde. acs.org This technique combines the chemical reaction (e.g., hydrolysis of cinnamaldehyde) and product separation into a single unit, which reduces energy usage and reaction time. acs.org

| Green Chemistry Approach | Catalytic System | Transformation | Advantages |

|---|---|---|---|

| Solid Acid Catalysis | H-beta zeolite | Nitration of fluorotoluenes | Highly regioselective, avoids mixed acids, reusable catalyst, simpler work-up. rsc.org |

| Aerobic Oxidation | Gold nanoparticles on ORMOSIL support | Oxidation of benzyl alcohol to benzaldehyde | Uses O₂ as the oxidant, mild conditions, high selectivity, stable catalyst. acs.orgqualitas1998.net |

| Organocatalysis | N-heterocyclic carbenes | Oxidation of benzaldehyde | Eliminates heavy metal oxidants, uses atmospheric oxygen. misericordia.edu |

| Process Intensification | Reactive Distillation with β-cyclodextrin catalyst | Hydrolysis of cinnamaldehyde (B126680) to benzaldehyde | Reduced energy use, shorter reaction time, combines reaction and separation. acs.org |

Process Optimization and Industrial Scalability Considerations for this compound Production

Patents for related compounds often disclose processes designed for large-scale production by eliminating multiple unit operations like solvent recovery and intermediate purification. google.com For example, a process might be designed to convert an alkoxy-substituted benzene (B151609) into the corresponding benzaldehyde in a single solvent system, achieving high yield and purity without intermediate isolation. google.com The choice of solvent and reaction conditions is critical to ensure the process is both economical and industrially viable. google.com The liquid-phase oxidation of substituted toluenes is another area of focus for industrial production, with process parameters such as temperature, pressure, and catalyst choice being optimized to maximize yield and selectivity to the desired benzaldehyde. google.com

A significant challenge in multistep syntheses involving aldehydes is maintaining the integrity of the aldehyde functional group, particularly during reduction steps. Aldehydes are readily reduced to primary alcohols. libretexts.org This is a critical issue in the synthesis of this compound, where a nitro group must be selectively reduced to an amino group in the presence of an aldehyde.

The choice of reducing agent is paramount. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce both nitro groups and aldehydes, milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically selective for aldehydes and ketones and would not be suitable for the nitro group reduction. libretexts.orgyoutube.com Therefore, catalytic hydrogenation is often employed for the nitro-to-amino conversion. However, reaction conditions and catalyst choice must be carefully optimized to prevent the simultaneous reduction of the aldehyde.

To circumvent this issue, a common strategy is to protect the aldehyde group before carrying out reactions that would otherwise affect it. One advanced method involves the in-situ formation of a stable tetrahedral intermediate, such as an aluminum hemiaminal, from a precursor like a Weinreb amide. rug.nlacs.org This "masked aldehyde" is stable towards nucleophilic attack and other harsh conditions. rug.nlacs.org After the other necessary transformations on the molecule are complete, the protecting group can be removed during workup to reveal the aldehyde, ensuring its integrity throughout the synthetic sequence. rug.nlacs.org

Economic and Environmental Viability of Current Synthetic Methods

The prevailing industrial synthesis of this compound typically commences with 2-chloro-4-fluorotoluene (B151448). This route involves a multi-step process encompassing chlorination, hydrolysis, nitration, and a final reduction. While established, this pathway presents several economic and environmental challenges that are driving the exploration of alternative approaches.

A prominent synthetic route, detailed in patent literature, initiates with the free-radical chlorination of 2-chloro-4-fluorotoluene to yield 2-chloro-4-fluoro-dichlorotoluene. This intermediate is then hydrolyzed to 2-chloro-4-fluorobenzaldehyde. Subsequent nitration affords 2-chloro-4-fluoro-5-nitrobenzaldehyde, which is finally reduced to the target molecule, this compound.

Economic Considerations:

| Reagent/Material | Price (USD) | Unit |

| 2-Chloro-4-fluorotoluene | ~10.70 | per kg |

| Nitric Acid (98%) | ~0.33 | per kg |

| Sulfuric Acid (98%) | ~0.20 | per kg |

| Iron Powder | ~5.00 - 10.00 | per kg |

| Palladium on Carbon (5% Pd) | ~179.00 | per 10 g |

Note: Prices are approximate and can vary based on supplier, quantity, and market fluctuations.

Environmental Impact:

From an environmental perspective, the traditional synthesis route generates a considerable amount of waste. The nitration step, in particular, utilizes a mixture of concentrated sulfuric and nitric acids, leading to the formation of acidic wastewater that requires neutralization and treatment. The reduction of the nitro group using stoichiometric reducing agents like iron powder in acidic media generates large quantities of iron sludge, posing disposal challenges.

To quantify the environmental performance of different synthetic routes, green chemistry metrics such as Atom Economy (AE), E-factor (Environmental Factor), and Process Mass Intensity (PMI) are employed.

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.

E-factor: This is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is indicative of a greener process.

Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is desirable.

The following table provides a comparative analysis of two potential synthetic routes to this compound: the traditional nitration-reduction pathway and a conceptual alternative involving a Vilsmeier-Haack formylation.

| Metric | Traditional Nitration-Reduction Route | Alternative Formylation Route (Conceptual) |

| Starting Material | 2-chloro-4-fluorotoluene | 4-chloro-2-fluoro-5-nitroaniline |

| Key Reactions | Chlorination, Hydrolysis, Nitration, Reduction | Formylation |

| Potential Yield | Moderate to High (multi-step) | Potentially High (single step) |

| Atom Economy | Lower due to multi-step nature and use of stoichiometric reagents | Potentially higher in the formylation step |

| E-Factor | High due to acidic waste and metal sludge | Potentially lower, depending on the formylating agent and solvent recycling |

| PMI | High, driven by solvent usage and workup procedures in multiple steps | Potentially lower if the number of steps is reduced |

| Key Environmental Concerns | Acidic wastewater, metal waste, use of hazardous reagents | Use of phosphorus oxychloride and DMF in Vilsmeier-Haack, which are hazardous |

Recent advancements in synthetic methodologies aim to address the economic and environmental shortcomings of traditional methods. These include the development of more active and recyclable catalysts for hydrogenation, the exploration of milder and more selective nitration conditions, and the investigation of alternative formylation techniques that avoid the use of hazardous reagents. The overarching goal is to develop a synthetic pathway that is not only cost-effective but also aligns with the principles of green chemistry, minimizing waste and environmental impact.

Reactivity Profile and Derivatization Chemistry of 2 Amino 5 Chloro 4 Fluorobenzaldehyde

Condensation Reactions Involving the Aldehyde Functionality

The aldehyde group is an electrophilic center that readily participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation for Carbon-Carbon Bond Formation with Cyanocompounds and Related Nucleophiles

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comorientjchem.org Active methylene compounds, such as those containing cyano groups (e.g., malononitrile, ethyl cyanoacetate), possess acidic protons that are easily removed by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-Amino-5-chloro-4-fluorobenzaldehyde.

The reaction typically proceeds through a two-step mechanism: a nucleophilic addition to the aldehyde to form an intermediate alcohol, which then undergoes dehydration to yield a stable α,β-unsaturated product. orientjchem.org The use of catalysts like piperidine, amines, or even milder bases facilitates this transformation. orientjchem.org This reaction is a powerful tool for synthesizing substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, polymers, and other fine chemicals. researchgate.net

Interactive Table: Knoevenagel Condensation Products

| Active Methylene Compound | Catalyst | Expected Product Structure | Product Name |

|---|---|---|---|

| Malononitrile | Piperidine |  | 2-((2-Amino-5-chloro-4-fluorophenyl)methylene)malononitrile |

| Ethyl Cyanoacetate | Ammonium Acetate |  | Ethyl 2-cyano-3-(2-amino-5-chloro-4-fluorophenyl)acrylate |

| Acetylacetone | Basic Alumina |  | 3-((2-Amino-5-chloro-4-fluorophenyl)methylene)pentane-2,4-dione |

Schiff Base Formation and Subsequent Transformations with Amines

The reaction between the aldehyde functionality of this compound and a primary amine is a classic condensation reaction that yields an N-substituted imine, commonly known as a Schiff base. jetir.orgnih.gov This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Schiff bases are versatile intermediates in organic synthesis. The imine bond (C=N) can be readily reduced to form a stable secondary amine, or it can participate in various cyclization and addition reactions. The formation of Schiff bases and their metal complexes is a significant area of research due to their wide range of applications in coordination chemistry and their exhibition of various biological activities. nih.govprimescholars.com

Interactive Table: Schiff Bases from this compound

| Amine Reactant | Reaction Conditions | Expected Schiff Base Product | Product Name |

|---|---|---|---|

| Aniline (B41778) | Ethanol, reflux, cat. Acetic Acid |  | N-((2-Amino-5-chloro-4-fluorophenyl)methylene)aniline |

| Methylamine | Methanol, room temp |  | 1-(2-Amino-5-chloro-4-fluorophenyl)-N-methylmethanimine |

| p-Toluidine | Toluene, Dean-Stark, cat. p-TsOH |  | 1-(2-Amino-5-chloro-4-fluorophenyl)-N-(p-tolyl)methanimine |

Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.govcaltech.edu These reactions are highly efficient, reducing the number of synthetic steps, solvent consumption, and waste generation. mdpi.com

This compound is a suitable candidate for MCRs due to its reactive aldehyde group. For instance, in a three-component reaction akin to the synthesis of 4H-pyran derivatives, it can react with an active methylene compound (like malononitrile) and a C-H activated acidic compound (like dimedone or 4-hydroxycoumarin). nih.gov Such reactions often proceed through a cascade of events, starting with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, leading to the rapid assembly of complex heterocyclic structures. nih.gov Another example is the Strecker reaction, one of the first described MCRs, which combines an aldehyde, an amine, and a cyanide source to produce α-amino nitriles. nih.gov

Transformations Involving the Aromatic Amino Group

The nucleophilic aromatic amino group offers a second major site for derivatization, enabling functionalization and the construction of fused heterocyclic rings.

N-Functionalization Reactions (e.g., Acylation, Alkylation)

The primary amino group of this compound can be readily functionalized through N-acylation and N-alkylation reactions.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a more stable and less basic secondary amide. N-acylated amino acids, for example, are widely used as surfactants. nih.gov Protecting the amino group via acylation can also be a strategic step in a multi-step synthesis to prevent its interference in subsequent reactions involving other parts of the molecule. nih.gov

N-Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved by reacting the amine with alkyl halides or through reductive amination, where the amine first reacts with another aldehyde or ketone to form an imine, which is then reduced in situ.

Interactive Table: N-Functionalization Reactions

| Reaction Type | Reagent | Base/Conditions | Expected Product |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Pyridine | N-(2-Formyl-4-chloro-5-fluorophenyl)acetamide |

| N-Acylation | Acetic Anhydride | Sodium Acetate | N-(2-Formyl-4-chloro-5-fluorophenyl)acetamide |

| N-Alkylation | Methyl Iodide | Potassium Carbonate | 5-Chloro-4-fluoro-2-(methylamino)benzaldehyde |

Cyclization Reactions for Accessing Fused Heterocyclic Systems (e.g., Quinazolines, Thiazoles)

The ortho-disposition of the amino and aldehyde groups in this compound makes it an ideal substrate for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems.

Quinazoline Synthesis: Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds. researchgate.net A common and direct method for their synthesis is the reaction of a 2-aminobenzaldehyde (B1207257) derivative with a source of a one-carbon unit and a nitrogen atom. For example, reaction with reagents like urea (B33335) or guanidine (B92328) can lead to the formation of quinazolinones or aminoquinazolines, respectively. scielo.br Similarly, a condensation reaction with another amine, followed by oxidative cyclization, can also yield substituted quinazolines. organic-chemistry.org The reaction of this compound would be expected to produce quinazolines with chloro and fluoro substituents at the 6- and 7-positions, respectively.

Thiazole (B1198619) Synthesis: While the direct synthesis of a simple thiazole ring from a 2-aminobenzaldehyde is not a standard transformation, the molecule can serve as a crucial building block for more complex structures incorporating a thiazole moiety. For instance, the amino group can be acylated with a reagent that already contains a thiazole ring. mdpi.com Alternatively, the aldehyde can be transformed into an α-haloketone, a key precursor for the classical Hantzsch thiazole synthesis, which involves condensation with a thioamide. derpharmachemica.com

Interactive Table: Synthesis of Fused Heterocycles

| Target Heterocycle | Reagent(s) | Reaction Type | Expected Product |

|---|---|---|---|

| Quinazoline | Guanidine Carbonate | Cyclocondensation | 6-Chloro-7-fluoroquinazolin-2-amine |

| Quinazoline | Formamide | Cyclocondensation | 6-Chloro-7-fluoroquinazoline |

| Quinazolinone | Urea | Cyclocondensation | 6-Chloro-7-fluoroquinazolin-4(3H)-one |

Chemical Modifications of Halogen Substituents (e.g., Halogen Exchange Fluorination)

The modification of halogen substituents on the aromatic ring of this compound, particularly through nucleophilic aromatic substitution (SNAr), presents a synthetically challenging yet potentially rewarding avenue for structural diversification. The success of such transformations is governed by the electronic nature of the substituents and the stability of the intermediate Meisenheimer complex.

In the context of halogen exchange fluorination, the goal would be to replace the chlorine atom with fluorine. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile, and the stability of the resulting anionic intermediate is paramount. stackexchange.com Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can stabilize the negative charge in the Meisenheimer complex, thereby accelerating the rate of substitution. stackexchange.com This is why in many SNAr reactions, aryl fluorides are surprisingly more reactive than their chloro or bromo counterparts.

However, in this compound, the situation is more complex. The presence of a strong electron-donating amino group (NH2) ortho to the chlorine and para to the fluorine significantly influences the electron density of the aromatic ring. This electron-donating character can potentially deactivate the ring towards nucleophilic attack, making halogen exchange more difficult compared to rings substituted solely with electron-withdrawing groups.

Furthermore, the regioselectivity of a potential halogen exchange reaction is a critical consideration. While the fluorine at position 4 is activated by the para-amino group, the chlorine at position 5 is ortho to the amino group and meta to the aldehyde. The interplay of these electronic effects would likely make the selective replacement of the chlorine atom challenging without affecting the fluorine.

Table 1: Factors Influencing Halogen Exchange Fluorination

| Factor | Influence on Reactivity |

| Electron-donating groups (e.g., -NH2) | Deactivate the ring towards nucleophilic attack, making the reaction more difficult. |

| Electron-withdrawing groups (e.g., -CHO) | Activate the ring towards nucleophilic attack, facilitating the reaction. |

| Nature of the leaving group | In SNAr, the high electronegativity of fluorine can stabilize the intermediate, often making it a better leaving group in this context than chlorine. stackexchange.com |

| Reaction conditions | High temperatures and polar aprotic solvents are typically required to promote SNAr reactions. |

Derivatization Strategies for Analytical and Biological Studies

The presence of both an amino and an aldehyde group in this compound provides two reactive handles for a wide array of derivatization reactions. These modifications are instrumental in preparing analogs for biological screening and for developing analytical methods for detection and quantification.

For Biological Studies:

A primary derivatization strategy for biological evaluation involves the formation of Schiff bases . The condensation of the aldehyde group with various primary amines, anilines, or hydrazines yields imine derivatives. iljs.org.ngderpharmachemica.commdpi.com This reaction is often straightforward and allows for the introduction of diverse structural motifs that can modulate the biological activity of the parent molecule. The resulting Schiff bases can be screened for a range of activities, including antibacterial, antifungal, and anticancer properties. iljs.org.ngmdpi.com

Another approach involves the intramolecular cyclization of derivatives of the ortho-amino benzaldehyde (B42025). By first reacting the amino group, for example, with an appropriate reagent to introduce a side chain, subsequent reaction with the aldehyde can lead to the formation of heterocyclic systems such as quinolines or benzodiazepines. These scaffolds are prevalent in many biologically active compounds.

For Analytical Studies:

For analytical purposes, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of the analyte. nih.govnih.gov

The primary amino group of this compound is a prime target for derivatization with fluorescent labeling reagents . Reagents such as dansyl chloride, fluorescamine, or o-phthalaldehyde (B127526) (OPA) react with the amino group to produce highly fluorescent adducts. nih.gov This significantly increases the sensitivity of detection, allowing for the quantification of trace amounts of the compound in complex matrices. Pre-column derivatization is a common technique where the reaction is performed before injecting the sample into the HPLC system. nih.govresearchgate.net

The aldehyde group can also be targeted for derivatization. While less common for fluorescence labeling, it can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form colored hydrazones that can be detected by UV-Vis spectrophotometry.

Table 2: Derivatization Strategies for this compound

| Functional Group | Derivatization Strategy | Reagents | Application |

| Aldehyde (-CHO) | Schiff Base Formation | Primary amines, anilines, hydrazines | Biological Studies (e.g., antibacterial, antifungal screening) iljs.org.ngderpharmachemica.commdpi.com |

| Amino (-NH2) | Fluorescent Labeling | Dansyl chloride, Fluorescamine, o-Phthalaldehyde (OPA) | Analytical Studies (e.g., HPLC with fluorescence detection) nih.govnih.gov |

| Aldehyde (-CHO) | Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Analytical Studies (e.g., HPLC with UV-Vis detection) |

| Amino and Aldehyde | Intramolecular Cyclization | Various bifunctional reagents | Biological Studies (synthesis of heterocyclic compounds) |

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Chloro 4 Fluorobenzaldehyde and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-Amino-5-chloro-4-fluorobenzaldehyde. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons. The aldehyde proton (-CHO) is expected to resonate significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The protons of the amino group (-NH₂) would appear as a broader signal, the chemical shift of which is sensitive to solvent and concentration. The two aromatic protons will appear as distinct signals in the aromatic region (δ 6.0-8.0 ppm). Their splitting patterns and coupling constants are dictated by their positions relative to each other and the fluorine atom.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 190 ppm. nih.govresearchgate.net The aromatic carbons attached to the electronegative substituents (amino, chloro, fluoro) will exhibit characteristic chemical shifts influenced by their electron-donating or withdrawing nature. nih.govucl.ac.uk For instance, the carbon bonded to fluorine will show a large one-bond coupling constant (¹J C-F).

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the aldehyde proton and the aromatic ring, as well as linking the aromatic protons to the quaternary (substituent-bearing) carbons.

Table 1: Predicted NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

| CHO | ¹H NMR | 9.5 - 10.5 | Singlet (or doublet due to long-range coupling) |

| NH₂ | ¹H NMR | Variable (e.g., 4.0 - 6.0) | Broad singlet |

| Ar-H | ¹H NMR | 6.5 - 8.0 | Doublets (due to H-H and H-F coupling) |

| C HO | ¹³C NMR | ~190 | Singlet |

| C -NH₂ | ¹³C NMR | ~145 - 155 | Singlet |

| C -F | ¹³C NMR | ~150 - 160 | Doublet (large ¹J C-F) |

| C -Cl | ¹³C NMR | ~120 - 130 | Singlet |

| Ar-C H | ¹³C NMR | ~110 - 125 | Doublet (due to C-H and C-F coupling) |

| C -CHO | ¹³C NMR | ~125 - 135 | Singlet |

While this compound itself is achiral, it serves as a precursor for chiral derivatives, for instance, through reactions involving its amino or aldehyde group. NMR spectroscopy is a powerful tool for determining the diastereomeric and enantiomeric purity of these resulting chiral molecules.

The standard method involves reacting the chiral derivative (e.g., an amine) with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form a mixture of diastereomers. Unlike enantiomers, which are spectroscopically identical in an achiral solvent, diastereomers have different physical properties and, crucially, distinct NMR spectra. The protons (and carbons) in the two diastereomers exist in slightly different chemical environments, leading to separate signals in the NMR spectrum. By integrating the peak areas of these corresponding signals, the ratio of the diastereomers can be accurately calculated, which directly reflects the enantiomeric excess (ee) of the original chiral derivative.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within this compound and probing intermolecular interactions. researchgate.net

The FT-IR spectrum is expected to show strong, characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretch of the aldehyde group is observed as a distinctive pair of bands, often near 2830 and 2720 cm⁻¹. A very strong absorption band corresponding to the C=O carbonyl stretch of the aromatic aldehyde will be present in the 1680-1710 cm⁻¹ range. The spectrum will also feature C=C stretching vibrations from the aromatic ring around 1450-1600 cm⁻¹, and C-F and C-Cl stretching vibrations at lower wavenumbers, typically below 1300 cm⁻¹ and 800 cm⁻¹ respectively. nih.govnih.gov

FT-Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic C=C stretching and symmetric vibrations often give strong signals in the Raman spectrum. This dual analysis allows for a more complete vibrational assignment. nih.gov Shifts in the positions of the N-H and C=O stretching bands can indicate the presence of intermolecular hydrogen bonding in the solid state.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aldehyde (-CHO) | C-H Stretch | 2810 - 2850 & 2710 - 2750 | Medium |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 900 | Strong |

| C-F Bond | C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Bond | C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can measure the mass of the molecular ion with exceptional accuracy (typically to four or five decimal places). researchgate.net This allows for the unambiguous determination of the elemental formula (C₇H₆ClFNO), distinguishing it from any other compounds with the same nominal mass.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. docbrown.info Under electron ionization (EI), the molecular ion ([M]⁺˙) can undergo characteristic fragmentation. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable benzoyl cation ([M-H]⁺) and the loss of the entire aldehyde group as carbon monoxide ([M-CHO]⁺). docbrown.infonist.gov The presence of chlorine will be evident from the isotopic pattern of chlorine-containing fragments, which will show a characteristic M and M+2 peak in an approximate 3:1 ratio. miamioh.edu

X-ray Crystallography for Definitive Absolute Structural Configuration and Crystal Packing Analysis

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique maps the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. For chiral derivatives, X-ray crystallography can establish the absolute configuration without ambiguity.

Furthermore, this method reveals the three-dimensional arrangement of molecules in the crystal lattice, known as the crystal packing. nih.gov It elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., between the amino group of one molecule and the carbonyl oxygen of another), halogen bonding, and π-π stacking interactions between aromatic rings. rsc.orgresearchgate.net Understanding these interactions is crucial as they govern the physical properties of the solid material.

UV-Visible Spectroscopy and Fluorescence Properties

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. This compound contains a benzene (B151609) ring substituted with an aldehyde group (a chromophore) and amino, chloro, and fluoro groups (auxochromes). These substituents influence the energy of the electronic transitions, primarily the π → π* and n → π* transitions. The electron-donating amino group and the electron-withdrawing aldehyde group in conjugation create a "push-pull" system, which typically shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzaldehyde (B42025). The absorption spectrum is expected to show strong bands in the UV or near-visible region, corresponding to these electronic transitions.

The photophysical properties of aromatic amines suggest that derivatives of this compound may exhibit fluorescence. researchgate.net Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the local environment, including solvent polarity and the presence of hydrogen bonding. nih.gov

Thermal Analysis Techniques (TGA, DSC) for Compound Stability and Phase Transitions

Thermogravimetric Analysis (TGA) provides insights into the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. For a compound like this compound, a TGA thermogram would be expected to show a stable baseline at lower temperatures, indicating no mass loss. The onset of decomposition would be marked by a significant drop in mass, signifying the temperature at which the compound begins to break down. The presence of amino, chloro, and fluoro substituents on the benzaldehyde ring would influence this decomposition temperature. Generally, the thermal stability of benzene derivatives is affected by factors such as molecular structure, and the electronic and steric effects of the substituents.

Differential Scanning Calorimetry (DSC) is employed to study the heat flow associated with thermal transitions in a material as a function of temperature. A DSC analysis of this compound would reveal key information about its phase transitions, such as melting point, crystallization, and any polymorphic transformations. The melting point would be observed as an endothermic peak on the DSC curve, and the area under this peak can be used to calculate the enthalpy of fusion.

A study on the thermal properties of five other halogenated benzaldehydes provides a useful framework for understanding the potential behavior of this compound. mdpi.comnih.gov In that research, the melting temperatures and molar enthalpies of fusion were determined using DSC. mdpi.comnih.gov For instance, the study included compounds like 4-chlorobenzaldehyde (B46862) and 2,4-dichlorobenzaldehyde. mdpi.comnih.gov The introduction of an amino group, as in the case of this compound, would likely alter the melting point and decomposition temperature due to its ability to form intermolecular hydrogen bonds, which can increase the thermal stability of the crystal lattice.

The following interactive data table summarizes the kind of data that would be obtained from TGA and DSC analyses for this compound, based on expected behavior and data from related compounds.

| Thermal Property | Expected Observation | Significance |

| Decomposition Temperature (Td) | A specific temperature range over which significant weight loss occurs in TGA. | Indicates the upper limit of the compound's thermal stability. |

| Residue at High Temperature | The percentage of mass remaining at the end of the TGA experiment. | Provides information about the final decomposition products. |

| Melting Point (Tm) | A sharp endothermic peak in the DSC curve. | A fundamental physical property, indicating the transition from solid to liquid phase. |

| Enthalpy of Fusion (ΔHf) | The heat absorbed during melting, calculated from the area of the melting peak in DSC. | Quantifies the energy required to break the crystal lattice. |

| Glass Transition (Tg) | A step-like change in the baseline of the DSC curve. | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous regions. |

| Crystallization Temperature (Tc) | An exothermic peak in the DSC curve upon cooling from the melt. | Represents the temperature at which the compound solidifies into a crystalline structure. |

In the absence of direct experimental data, the thermal behavior of this compound can be predicted to be influenced by the interplay of its functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating and hydrogen-bonding capabilities of the amino group, would create a unique electronic and intermolecular environment affecting its stability and phase transitions. Further experimental investigation using TGA and DSC is necessary to precisely determine these important thermal properties.

Biological and Pharmacological Research Applications of 2 Amino 5 Chloro 4 Fluorobenzaldehyde Derivatives

Anticancer and Antiproliferative Activities of Derivatives

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of halogenated aminobenzaldehydes, particularly those leading to heterocyclic systems like benzothiazoles, have shown considerable promise.

Fluorinated benzothiazole (B30560) derivatives, which can be synthesized from precursors like 2-Amino-5-chloro-4-fluorobenzaldehyde, have demonstrated potent and selective cytotoxic activity against a range of human cancer cell lines. Research has shown that the presence and position of the fluorine atom can significantly influence the compound's potency and spectrum of action. nih.govbohrium.com

For instance, certain fluorinated 2-(4-aminophenyl)benzothiazoles are exceptionally potent, with GI50 values less than 1 nM in sensitive human breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-468 (estrogen receptor-negative). bohrium.comlookchem.com Interestingly, these compounds showed inactivity (GI50 > 10 µM) against other cell lines like PC-3 (prostate), HBL-100 (nonmalignant breast), and HCT-116 (colon), indicating a high degree of selectivity. bohrium.comlookchem.com Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a particularly potent agent with a broad spectrum of activity in the National Cancer Institute's 60-cell line screen. bohrium.comlookchem.com

Further studies on other fluorinated benzothiazole derivatives have reinforced these findings. A compound bearing a fluorine at position-6 of the benzothiazole ring exhibited high potency against the leukemia THP-1 cancer cell line with an IC50 value of 0.9 µM, which was more potent than the conventional drug mitomycin-C. nih.gov Another study highlighted a novel benzothiazole derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, which significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. nih.gov This compound was also shown to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov

The table below summarizes the in vitro cytotoxic activity of various related fluorinated derivatives against several human cancer cell lines.

| Derivative Class | Specific Compound | Cancer Cell Line | Activity Metric | Reported Value (µM) | Source |

|---|---|---|---|---|---|

| Fluorinated 2-(4-aminophenyl)benzothiazole | General Class | MCF-7 (Breast) | GI50 | < 0.001 | bohrium.comlookchem.com |

| Fluorinated 2-(4-aminophenyl)benzothiazole | General Class | MDA-MB-468 (Breast) | GI50 | < 0.001 | bohrium.comlookchem.com |

| Fluorinated 2-(4-aminophenyl)benzothiazole | General Class | PC-3 (Prostate) | GI50 | > 10 | bohrium.comlookchem.com |

| Fluorinated Benzothiazole | 6-Fluoro derivative | THP-1 (Leukemia) | IC50 | 0.9 | nih.gov |

| Bis-benzimidazole | Fluorinated derivative | MCF-7 (Breast) | IC50 | 5.5 | nih.gov |

| Bis-benzimidazole | Fluorinated derivative | HeLa (Cervical) | IC50 | 1.5 | nih.gov |

| Benzofuran-Triazole Hybrid | Not Specified | A-549 (Lung) | IC50 | Various | researchgate.net |

| Benzofuran-Triazole Hybrid | Not Specified | HeLa (Cervical) | IC50 | Various | researchgate.net |

| Chloro-benzothiazole | Compound B7 | A431 (Epidermoid) | IC50 | 1.83 | nih.gov |

| Chloro-benzothiazole | Compound B7 | A549 (Lung) | IC50 | 2.45 | nih.gov |

A primary mechanism by which many anticancer agents exert their effect is through interaction with nucleic acids, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death. Derivatives of this compound, particularly Schiff bases formed by condensing the amino group with an aldehyde, have been investigated for their DNA binding capabilities. doi.org

Studies on Schiff base metal complexes derived from substituted aminobenzothiazoles and various aldehydes show that these compounds can effectively interact with calf thymus DNA (CT-DNA). bohrium.com The binding modes are typically non-covalent and can include groove binding or intercalation between the DNA base pairs. doi.orgbohrium.com Spectroscopic techniques, such as UV-Visible absorption and fluorescence spectroscopy, are commonly used to study these interactions. A decrease in fluorescence intensity and shifts in absorption spectra upon addition of DNA are indicative of binding. bohrium.comresearchgate.net

For example, heterocyclic Schiff base derivatives synthesized from dimethylaminobenzaldehyde were found to bind to CT-DNA through a groove mode, with binding constants (Kb) in the range of 1.58 × 10^4 M⁻¹ to 2.3 × 10^4 M⁻¹. bohrium.com Molecular docking studies further support these findings, suggesting that the planar structure of these molecules facilitates their insertion into the grooves of the DNA double helix. bohrium.comresearchgate.net Agarose gel electrophoresis experiments have also demonstrated that some of these derivatives can inhibit DNA damage induced by free radicals. bohrium.com The ability of these compounds to interact with and stabilize DNA suggests a plausible mechanism for their observed cytotoxic effects. doi.org

Beyond direct interaction with DNA, derivatives of fluorinated benzaldehydes can exert their anticancer effects by modulating key enzyme systems involved in cancer cell survival and proliferation.

Aldehyde Dehydrogenases (ALDH): The ALDH superfamily of enzymes is crucial for oxidizing both endogenous and exogenous aldehydes. nih.gov Certain ALDH isoforms, particularly ALDH1A3, are overexpressed in various cancers and are considered markers for cancer stem cells, contributing to poor prognosis and treatment resistance. mdpi.comnih.gov Therefore, developing selective ALDH inhibitors is a promising strategy for cancer therapy. nih.govmdpi.com Benzaldehyde (B42025) derivatives have been a focus of this research. For example, pentafluorobenzaldehyde (B1199891) has been identified as a potent inhibitor of both ALDH1 and ALDH2 isoenzymes, with IC50 values of 1.6 µM and 1.0 µM, respectively. researchgate.net More targeted research has led to the development of benzyloxybenzaldehyde derivatives that act as potent and selective inhibitors for ALDH1A3, with IC50 values as low as 0.23 µM. mdpi.com

Monoamine Oxidases (MAO): MAO enzymes, particularly MAO-B, are involved in the metabolic pathways of neurotransmitters and have been linked to neurodegenerative diseases. nih.govnih.gov Interestingly, inhibitors of these enzymes have also been explored for other therapeutic applications. Fluorinated compounds have shown potential as selective MAO-B inhibitors. usd.edu For instance, N-substituted indole-based analogues, some containing a fluorobenzoyl group, have been synthesized and evaluated as MAO-B inhibitors. One such derivative exhibited a high inhibitory activity with an IC50 value of 0.78 µM and a competitive mode of inhibition, making it a promising lead for further development. nih.govresearchgate.net

Antidiabetic Potential and Mechanisms of Action (e.g., PPAR-γ Agonism)

Derivatives of this compound can be used to synthesize heterocyclic structures like thiazolidinediones, which are a cornerstone in the management of type 2 diabetes. ijlpr.comresearchgate.net The primary mechanism of action for this class of drugs is through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govresearchgate.net

PPAR-γ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, adipogenesis, and insulin (B600854) sensitivity. nih.govbohrium.com Thiazolidinedione derivatives act as high-affinity ligands and agonists for PPAR-γ. researchgate.netbohrium.com Upon activation by these synthetic ligands, PPAR-γ modulates the transcription of numerous genes involved in glucose uptake and utilization in peripheral tissues like adipose tissue and skeletal muscle, thereby improving insulin sensitivity and lowering blood glucose levels. ijlpr.comnih.gov

In addition to PPAR-γ agonism, other mechanisms have been explored for related structures. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed potent in vitro inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the gut. nih.gov Inhibition of these enzymes slows carbohydrate digestion and absorption, leading to a reduction in post-meal blood glucose spikes. nih.gov

Antimicrobial (Antibacterial, Antifungal) and Antiviral Efficacy

The rise of antimicrobial resistance necessitates the continuous development of new anti-infective agents. Heterocyclic compounds derived from halogenated aromatic precursors, such as thiazole (B1198619) and benzothiazole derivatives, have demonstrated a broad spectrum of antimicrobial activity. jchemrev.comnih.gov

Antibacterial and Antifungal Activity: Thiazole derivatives have been synthesized and evaluated against various Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Aspergillus niger and Candida albicans. jchemrev.comekb.egnih.gov Studies have shown that some of these compounds exhibit significant antibacterial and antifungal activity, with their efficacy often influenced by the specific substituents on the heterocyclic ring. nih.govbiointerfaceresearch.com For example, certain benzo[d]thiazole derivatives were found to display significant antibacterial and antifungal activity at concentrations of 50–75 μg/mL. nih.gov The presence of electron-withdrawing groups, such as nitro groups, has been reported to enhance the antibacterial potency of some thiazole derivatives. biointerfaceresearch.com

Antiviral Activity: The structural motif of fluorinated heterocycles is also present in several antiviral agents. Fluorinated nucleoside analogs are a major class of FDA-approved drugs that inhibit viral replication. nih.gov While not direct derivatives, the principles of incorporating fluorine to enhance biological activity are relevant. Research on fluorinated spiro-isoxazoline derivatives has shown significant activity against human cytomegalovirus (HCMV), with IC50 values as low as 9.47 μM, comparable to the standard drug ganciclovir. nih.gov

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key factor in many diseases, and the development of effective non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles remains a significant goal. sphinxsai.com Benzothiazole derivatives have been identified as promising candidates for new anti-inflammatory and analgesic agents. researchgate.netekb.eg

Several studies have reported the synthesis of 2-aminobenzothiazole (B30445) derivatives and their subsequent evaluation in in vivo models of inflammation, such as the carrageenan-induced rat paw edema test. sphinxsai.comresearchgate.net In these studies, various derivatives showed significant, dose-dependent reductions in paw edema, with some compounds exhibiting anti-inflammatory activity comparable or even superior to the standard drug diclofenac. sphinxsai.comresearchgate.net

Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzothiazole ring are crucial for activity. For instance, the presence of an electron-withdrawing group like chlorine at the 5-position of the benzothiazole ring was found to result in better anti-inflammatory activity. sphinxsai.comresearchgate.net Some of these compounds also demonstrated excellent analgesic activity in corresponding animal models. ekb.eg

Antiparasitic and Antimalarial Applications

Derivatives of this compound represent a potential scaffold for the development of novel antiparasitic and antimalarial agents. The core structure of this compound, featuring an amino-substituted benzaldehyde, serves as a versatile starting point for synthesizing more complex heterocyclic systems known to possess activity against various parasites, including the malaria-causing protozoan Plasmodium falciparum.

The field of antimalarial drug discovery is driven by the urgent need to overcome resistance to existing therapies, such as chloroquine. nih.govnih.gov Research efforts are largely focused on the synthesis of new analogues of known antimalarial pharmacophores, particularly those based on the 4-aminoquinoline (B48711) structure. nih.govmalariaworld.org Compounds containing the 7-chloro-4-aminoquinoline core, for instance, have been a cornerstone of antimalarial treatment for decades. nih.gov The mechanism of action for many quinoline-based drugs involves interference with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. These drugs are thought to form a complex with ferriprotoporphyrin IX (FPIX), preventing its crystallization into hemozoin and leading to a buildup of the toxic FPIX, which kills the parasite. nih.govnih.gov

The aldehyde and amino functional groups on this compound allow for its use as a precursor in cyclization and condensation reactions to build quinoline (B57606), pyrazine (B50134), or pyrimidine (B1678525) ring systems. beilstein-journals.orgmmv.org The presence of halogen atoms (chlorine and fluorine) on the benzene (B151609) ring can significantly influence the physicochemical properties of the resulting derivatives, such as lipophilicity and metabolic stability, which are critical for drug efficacy. nih.gov For example, studies on novel 4-aminoquinoline analogues have shown that modifications to the side chains and substitutions on the quinoline ring can restore activity against chloroquine-resistant strains of P. falciparum. nih.govnih.gov Similarly, research into 3,5-diaryl-2-aminopyrazine derivatives has identified compounds with potent in vitro antiplasmodial activity in the nanomolar range against both drug-sensitive and multidrug-resistant strains. mmv.org

While direct studies on antimalarial derivatives of this compound are not extensively documented in the reviewed literature, its potential as a building block is clear. The synthesis of novel heterocyclic compounds from this precursor could yield candidates for screening against P. falciparum and other parasites.

| Potential Derivative Class | Core Pharmacophore | General Mechanism of Action | Relevance of Precursor |

|---|---|---|---|

| Quinoline Analogues | 4-Aminoquinoline | Inhibition of hemozoin formation, leading to toxic heme buildup in the parasite. nih.govnih.gov | Serves as a building block for constructing the substituted quinoline ring system. |

| Pyrazine Analogues | 2-Aminopyrazine | Demonstrated potent in vitro activity against multidrug-resistant P. falciparum strains. mmv.org | Can be used in the synthesis of substituted pyrazine cores for structure-activity relationship studies. |

| Pyrimidobenzimidazoles | Pyrimido[1,2-a]benzimidazole | Fluorophenyl-substituted derivatives have shown activity against parasites like Leishmania major and Toxoplasma gondii. mdpi.com | Provides a substituted aromatic amine component for building complex heterocyclic systems. |

Diagnostic Agent Development and Neurodegenerative Disease Research (e.g., Amyloid Binding)

Derivatives of this compound are being investigated for their potential in the development of diagnostic agents, particularly for neurodegenerative disorders such as Alzheimer's disease. nih.gov A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) peptides into fibrillar plaques in the brain. nih.gov The development of fluorescent probes that can cross the blood-brain barrier and specifically bind to these amyloid aggregates is a critical goal for in vivo imaging and early diagnosis. nih.gov

Research in this area has focused on creating molecules with a "molecular rotor" motif, which typically features a D-π-A (donor-pi-acceptor) structure. nih.gov In this design, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated system. The fluorescence of these molecules is often low when they are free in solution due to intramolecular rotation, which provides a non-radiative pathway for energy decay. However, upon binding to a target like an amyloid fibril, this rotation is restricted, which closes the non-radiative decay channel and leads to a significant increase in fluorescence emission. nih.gov

This compound is a suitable precursor for synthesizing such probes. The amino group can function as the electron donor, while the benzaldehyde itself provides the π-conjugated system and the reactive site for introducing an electron acceptor. A common synthetic route is the Knoevenagel condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as a 2-cyanoacrylate derivative, which serves as the electron acceptor. nih.gov

The resulting derivatives are designed to be non-charged, lipophilic, and have a low molecular weight to facilitate penetration of the blood-brain barrier. nih.gov The binding to Aβ aggregates is thought to be driven by hydrophobic interactions between the probe and the peptide structure. The ability to fine-tune the electronic properties and conjugation of the D-π-A system by modifying the precursor aldehyde allows for the rational design of new amyloid-binding agents with optimized fluorescence properties for diagnostic imaging applications. nih.gov

| Component | Function in Amyloid Probe | Role of this compound |

|---|---|---|

| Electron Donor (D) | Provides electrons to the conjugated system. | The amino group (-NH₂) on the benzaldehyde ring acts as the electron donor. nih.gov |

| π-Conjugated System (π) | Links the donor and acceptor, facilitating charge transfer. | The phenyl ring of the benzaldehyde serves as the core of the π-system. |

| Electron Acceptor (A) | Pulls electron density from the conjugated system. | The aldehyde group (-CHO) is the reaction site for attaching an acceptor group (e.g., 2-cyanoacrylate) via Knoevenagel condensation. nih.gov |

| Binding Mechanism | Binds to Aβ aggregates, restricting intramolecular rotation. | The overall hydrophobic and planar structure of the resulting derivative facilitates interaction with amyloid fibrils. nih.gov |

| Detection Principle | Fluorescence emission increases upon binding. | The designed D-π-A structure based on the aldehyde precursor exhibits this "turn-on" fluorescence characteristic. nih.gov |

Agricultural Chemistry: Herbicidal Activity and Target Enzyme Inhibition

In agricultural chemistry, this compound serves as a valuable intermediate in the synthesis of novel herbicides. smolecule.com The development of herbicides with new modes of action is crucial for managing the growing problem of herbicide-resistant weeds. nih.gov Many effective herbicides function by inhibiting specific enzymes that are essential for plant growth and development. nih.govthepharmajournal.com

Derivatives synthesized from this compound, particularly various heterocyclic structures, have shown potential as potent enzyme inhibitors. For example, an isomer, 5-Amino-2-chloro-4-fluorobenzaldehyde, is known to be an intermediate in the production of herbicides like saflufenacil, which works by inhibiting specific biochemical pathways in plants. smolecule.com The general class of phenylpyrimidine derivatives has also been extensively studied for herbicidal activity, which stems from their ability to block key plant enzymes. thepharmajournal.com

The chemical structure of this compound makes it an ideal starting material for creating libraries of compounds to screen for herbicidal activity. The amino and aldehyde groups can be readily modified to produce a wide range of derivatives, such as pyrimidines or 1,3,4-oxadiazoles, which have been investigated as herbicides. thepharmajournal.comresearchgate.net The halogen substituents on the phenyl ring can enhance the efficacy and selectivity of the final compound.

The primary targets for modern herbicides are often enzymes within amino acid biosynthesis pathways, which are vital for plants but absent in mammals. nih.gov For instance, dihydrodipicolinate synthase (DHDPS), the first enzyme in the lysine (B10760008) biosynthesis pathway, has been identified as a promising herbicide target. nih.gov Another critical pathway is pyrimidine biosynthesis, where the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) has been successfully targeted by a new class of herbicides. nih.gov Derivatives of this compound could be designed to act as inhibitors for these or other essential plant enzymes.

| Target Enzyme | Metabolic Pathway | Significance in Plants | Potential for Inhibition by Derivatives |

|---|---|---|---|

| Dihydrodipicolinate Synthase (DHDPS) | Lysine Biosynthesis | Catalyzes the first and rate-limiting step in the production of the essential amino acid lysine. nih.gov | Derivatives can be designed as allosteric inhibitors, binding to sites other than the active site to regulate enzyme activity. nih.gov |

| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine Biosynthesis | Mediates a key step in the synthesis of pyrimidines, which are essential for DNA and RNA production. nih.gov | Novel heterocyclic compounds derived from the aldehyde could act as inhibitors of this enzyme. nih.gov |

| Acetolactate Synthase (ALS) | Branched-Chain Amino Acid Biosynthesis | The target for several major classes of commercial herbicides, involved in the synthesis of valine, leucine, and isoleucine. nih.gov | The development of new structural classes of ALS inhibitors is a continuous goal in herbicide research. |

Medicinal Chemistry and Drug Discovery Perspectives on 2 Amino 5 Chloro 4 Fluorobenzaldehyde As a Privileged Scaffold

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, investigating how specific structural features of a molecule influence its biological activity. While direct, extensive SAR studies on 2-Amino-5-chloro-4-fluorobenzaldehyde as a final drug molecule are not prominently detailed in available literature, its role as a building block allows for the systematic exploration of chemical space. The principles of SAR can be illustrated by examining related heterocyclic scaffolds where modifications, similar to those that could be applied to derivatives of this benzaldehyde (B42025), have led to significant changes in potency.

For instance, in studies of furano[2,3-d]pyrimidine amides as Notum inhibitors, subtle changes to the core structure resulted in dramatic shifts in activity. The removal of a chlorine atom from the 5-position led to a significant drop in activity, whereas its replacement with a methyl group retained potency. nih.gov This highlights the critical influence of substituent size, electronics, and position. Further modifications, such as adding a methyl group at the 2-position, caused a sharp decrease in potency, indicating that this position is sensitive to steric bulk. nih.gov

These findings underscore the meticulous nature of rational drug design, where each part of the scaffold—the core, its substituents, and their relative positions—is systematically altered to map the chemical requirements for optimal interaction with a biological target. The this compound scaffold offers multiple points for such diversification: the amino group can be acylated or alkylated, the aldehyde can be converted into various functional groups (imines, alcohols, etc.), and the halogen atoms can be replaced to modulate electronic and steric properties.

| Compound Modification | Position of Change | Resulting Group | Impact on Potency |

|---|---|---|---|

| Deletion of Chlorine | 5-position | Hydrogen (H) | Significant decrease |

| Replacement of Chlorine | 5-position | Methyl (Me) | Activity retained |

| Addition of Methyl Group | 2-position | Methyl (Me) | Dramatic decrease |

| Introduction of Trifluoromethyl | 5- or 6-position | CF₃ | Beneficial |

| Introduction of Cyano Group | 6-position | CN | Detrimental |

Scaffold Hopping and Lead Optimization Strategies Based on the Chemical Compound

Scaffold hopping is a key strategy in medicinal chemistry aimed at discovering new, patentable chemotypes with similar or improved biological activity by replacing the core structure of a known active compound. researchgate.net This approach can lead to compounds with better properties, such as enhanced selectivity, improved pharmacokinetic profiles, or novel intellectual property.

A prominent example of this strategy involves the development of new anti-biofilm agents. Researchers have successfully used a scaffold hopping approach to transition from 2-aminoimidazole (2-AI) based compounds to novel aryl 2-aminopyrimidine (B69317) (2-AP) analogs. researchgate.netnih.gov This strategic shift in the core heterocyclic structure led to the discovery of new agents that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov While not directly originating from this compound, this case demonstrates the principle: the benzaldehyde ring system could be considered a scaffold to be "hopped" from, or its substitution pattern could be applied to a new scaffold to maintain key binding interactions.

Lead optimization is the iterative process of refining a promising "hit" compound from a screening campaign into a "lead" candidate with a more drug-like profile. This involves enhancing potency and selectivity while improving metabolic stability and reducing toxicity. nih.gov The optimization of a 2-aminobenzimidazole (B67599) series for Chagas disease illustrates this process, where a large set of derivatives was synthesized to investigate multiparametric Structure-Activity Relationships, focusing on improving potency, selectivity, and microsomal stability. nih.gov The functional groups present in this compound (an aldehyde for condensation reactions, an amine for amide coupling, and halogens for cross-coupling reactions) make it an ideal starting point for generating such a diverse library of compounds for lead optimization campaigns.

| Strategy | Description | Example Application | Relevance to this compound |

|---|---|---|---|

| Scaffold Hopping | Replacing the core molecular framework of a known active compound to find novel chemotypes with similar or improved biological activity. researchgate.net | Transitioning from a 2-aminoimidazole to a 2-aminopyrimidine core to develop new MRSA anti-biofilm agents. researchgate.netnih.gov | The substituted phenyl ring can be used as a template for decorating new scaffolds or be replaced by other heterocyclic systems. |

| Lead Optimization | Iteratively modifying a biologically active "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov | Systematic modification of a 2-aminobenzimidazole hit to improve its profile against Chagas disease. nih.gov | The compound's versatile functional groups allow for the rapid synthesis of derivative libraries needed for optimization studies. |

Design and Synthesis of Novel Pharmacological Agents and Probes

The true value of this compound in drug discovery often lies in its utility as a versatile chemical intermediate. Its distinct functional groups allow it to serve as a foundational building block for constructing more complex molecules with diverse biological activities. The aldehyde group is reactive towards nucleophiles, enabling the formation of imines, while the amino group can be readily acylated to form amides.

One of the most notable applications of this compound is as an intermediate in the synthesis of herbicides. Specifically, it is a key precursor for producing saflufenacil, a potent herbicide used for broadleaf weed control in agriculture. smolecule.comresearchgate.net The synthesis involves leveraging the compound's structure to build the final, more complex herbicidal agent. This demonstrates its practical utility in creating commercially and agriculturally significant molecules.

Beyond agrochemicals, the structural features of this compound make it an attractive starting point for synthesizing libraries of compounds for pharmacological screening. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all starting materials, are a powerful tool in modern drug discovery. nih.gov The aldehyde and amine functionalities on this compound make it an ideal substrate for various MCRs, enabling the rapid generation of structurally diverse molecules for screening against a wide range of biological targets. nih.gov This approach accelerates the discovery of new bioactive molecules by efficiently exploring vast regions of chemical space.

| Starting Material | Synthetic Application | Resulting Product Class/Example | Significance |

|---|---|---|---|

| This compound | Intermediate in multi-step synthesis | Herbicides (e.g., Saflufenacil) smolecule.comresearchgate.net | Demonstrates utility in the production of high-value agrochemicals. |

| This compound | Substrate in Multicomponent Reactions (MCRs) | Diverse heterocyclic libraries | Enables rapid generation of novel compounds for high-throughput screening in drug discovery programs. nih.gov |

Future Research Directions and Translational Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

While established methods for the synthesis of substituted benzaldehydes exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for 2-Amino-5-chloro-4-fluorobenzaldehyde. Key areas of investigation could include:

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis process. This could involve enzymatic catalysis or the use of renewable starting materials.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved reaction control, higher yields, and enhanced safety compared to traditional batch methods.

Catalytic C-H Functionalization: Investigating direct C-H functionalization techniques to introduce the amino, chloro, and fluoro groups onto the benzaldehyde (B42025) scaffold, potentially reducing the number of synthetic steps and improving atom economy. A notable example of a modern synthetic approach is the Iridium(III)-catalyzed C-H amidation of aldimines. nih.gov

| Parameter | Traditional Synthesis | Potential Future Methodologies |

| Catalyst | Homogeneous catalysts | Heterogeneous, recyclable catalysts; Biocatalysts |

| Solvent | Volatile organic compounds | Water, supercritical CO2, ionic liquids |

| Energy Input | High temperature reflux | Microwave irradiation, sonication, photochemistry |

| Efficiency | Multi-step, moderate yields | Fewer steps, higher yields, improved atom economy |

Deeper Mechanistic Elucidation of Biological Activities and Off-Target Effects

Derivatives of aminobenzaldehydes have shown a wide range of biological activities. ontosight.aisolubilityofthings.com For this compound, a deeper understanding of how its derivatives interact with biological systems is crucial for their development as therapeutic agents. Future research should focus on:

Target Identification and Validation: Utilizing chemical proteomics and affinity-based probes to identify the specific protein targets of biologically active derivatives.

Mechanism of Action Studies: Employing a combination of biochemical, biophysical, and cell-based assays to elucidate the precise molecular mechanisms by which these compounds exert their effects.

Off-Target Profiling: Conducting comprehensive screening against a broad panel of receptors, enzymes, and ion channels to identify and characterize any potential off-target effects, which is critical for assessing the safety profile of new drug candidates. The biological activity of halogenated marine natural products has been an area of significant interest. ontosight.ai

Exploration of Supramolecular Assemblies and Material Science Applications

The presence of hydrogen bond donors and acceptors, along with the potential for halogen bonding, makes this compound an interesting building block for supramolecular chemistry and materials science. researchgate.net Future research could explore:

Crystal Engineering: Systematically studying the solid-state packing of the compound and its derivatives to design crystalline materials with desired properties, such as specific optical or electronic characteristics.

Self-Assembling Systems: Designing and synthesizing derivatives that can self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, or vesicles, for applications in drug delivery or catalysis.

Functional Polymers: Incorporating the this compound moiety into polymer backbones to create materials with novel thermal, mechanical, or photophysical properties.

| Application Area | Potential Role of this compound | Desired Properties |

| Organic Electronics | As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Tunable electronic properties, good charge transport. |

| Sensors | As a building block for chemosensors that can detect specific analytes. | High selectivity and sensitivity. |

| Smart Materials | As a component in stimuli-responsive polymers. | Reversible changes in properties in response to external stimuli. |

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound derivatives, the integration of various "omics" technologies will be essential.

Genomics and Transcriptomics: Using DNA microarrays and RNA sequencing to analyze changes in gene expression profiles in cells or tissues treated with the compounds, providing insights into the pathways they modulate.

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, offering a more direct view of the cellular response.

Metabolomics: Analyzing the global metabolic profiles of treated systems to understand the impact of the compounds on cellular metabolism.

Advancements in Targeted Delivery Systems for Derivatized Compounds

For therapeutic applications, ensuring that derivatives of this compound reach their intended target in the body while minimizing exposure to healthy tissues is paramount. The development of targeted delivery systems is a key translational opportunity. ikprress.org The incorporation of fluorine can also be advantageous in drug delivery. nih.gov

Nanoparticle Formulation: Encapsulating the compounds within nanoparticles (e.g., liposomes, polymeric nanoparticles, or inorganic nanoparticles) to improve their solubility, stability, and pharmacokinetic profile.

Antibody-Drug Conjugates (ADCs): Covalently linking potent derivatives to monoclonal antibodies that specifically recognize antigens on the surface of cancer cells, enabling targeted delivery of the therapeutic payload.

Stimuli-Responsive Systems: Designing delivery vehicles that release the active compound in response to specific stimuli present in the target microenvironment, such as changes in pH or the presence of certain enzymes.

Application of Artificial Intelligence and Machine Learning in Predictive Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. chimia.chgithub.io For this compound, these computational tools can be applied to:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of virtual derivatives, allowing for the in silico screening of large compound libraries.

De Novo Design: Using generative models to design novel derivatives with optimized properties, such as enhanced potency, selectivity, or metabolic stability.

Synthesis Planning: Employing retrosynthesis algorithms to identify the most efficient and feasible synthetic routes for novel, computationally designed compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-amino-5-chloro-4-fluorobenzaldehyde with high purity?

- Methodology : A two-step approach is commonly employed:

Halogenation and Amination : Start with a fluorinated benzaldehyde precursor. Introduce the amino group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under controlled conditions (e.g., Pd catalysis, NH₃ source) .

Aldehyde Protection/Deprotection : Use protecting groups (e.g., acetal formation) to prevent oxidation of the aldehyde during halogenation steps. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and characterize intermediates via H NMR (aldehyde proton δ ~10.1 ppm) .

Q. How can researchers verify the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : F NMR distinguishes fluorine environments (δ -110 to -120 ppm for aromatic F). H NMR confirms amino (δ 5.8–6.2 ppm, broad) and aldehyde (δ 9.8–10.2 ppm) protons .

- Mass Spectrometry : High-resolution ESI-MS ([M+H] expected m/z ~202.03) validates molecular weight .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and halogen content should align with theoretical values (e.g., C: 46.55%, H: 2.79%) .